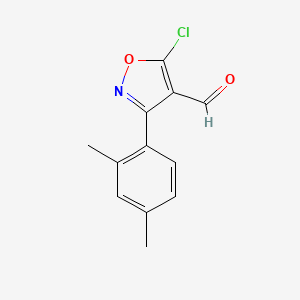
(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as DCEPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the common organic compound propene, and is composed of two chlorine atoms, an ethyl group, and a phenyl group. DCEPP is a colorless liquid with a boiling point of 241.2°C and a melting point of -38.2°C. It is insoluble in water, but is soluble in organic solvents such as acetone, ethanol, and methanol.
作用機序
The exact mechanism of action of DCEPP is not fully understood, however, it is believed to work by disrupting the structure of the cell membrane of target organisms. This disruption is believed to be caused by the chlorine atoms present in the compound, which are able to interact with the cell membrane and disrupt its structure. Additionally, the phenyl group present in the compound is believed to interact with the cell membrane, and may also be involved in the disruption of the cell membrane.
Biochemical and Physiological Effects
DCEPP has been studied for its potential effects on biochemical and physiological processes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, DCEPP has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs. Furthermore, DCEPP has been found to be an effective inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
実験室実験の利点と制限
DCEPP has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages of using DCEPP in laboratory experiments is its low toxicity. Additionally, DCEPP is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. Furthermore, DCEPP is relatively stable and can be stored for long periods of time without significant degradation.
However, DCEPP does have some limitations for use in laboratory experiments. One of the primary limitations is its insolubility in water, which makes it difficult to use in aqueous solutions. Additionally, DCEPP has a relatively low boiling point, which can make it difficult to use in high-temperature experiments. Furthermore, DCEPP is a relatively weak inhibitor of enzymes, which can limit its effectiveness in certain experiments.
将来の方向性
Given the potential applications of DCEPP, there are a number of possible future directions for research. One of the primary areas for future research is the development of more effective methods for synthesizing DCEPP. Additionally, further research into the mechanism of action of DCEPP could lead to the development of more effective insecticides and catalysts. Furthermore, further research into the biochemical and physiological effects of DCEPP could lead to the development of more effective drugs and treatments. Additionally, further research into the advantages and limitations of DCEPP could lead to the development of more effective laboratory experiments. Finally, further research into the potential applications of DCEPP could lead to the development of new and innovative products and treatments.
合成法
The most common method for synthesizing DCEPP is through the reaction of 2,4-dichlorophenol and 4-ethylphenol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is typically carried out at a temperature of 180-220°C. The reaction is typically complete within 2-3 hours, and yields a product that is greater than 99% pure.
科学的研究の応用
DCEPP has been studied extensively in scientific research, and has been found to have a variety of potential applications. It has been studied for its use in the synthesis of drugs, and has been found to be a useful intermediate in the synthesis of many pharmaceuticals. Additionally, DCEPP has been studied for its potential as an insecticide, as it has been found to be effective against a variety of insect species. Furthermore, DCEPP has been studied as a potential catalyst for organic reactions, and has been found to be an effective catalyst for the synthesis of organic compounds.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O/c1-2-12-3-5-14(6-4-12)17(20)10-8-13-7-9-15(18)11-16(13)19/h3-11H,2H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWNVVCFBROONY-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














